Cas no 1261972-69-3 (5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol)
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol Chemical and Physical Properties
Names and Identifiers
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- 5-(3-N,N-DIMETHYLSULFAMOYLPHENYL)-3-FLUOROPHENOL
- 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
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- MDL: MFCD18314088
- Inchi: 1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3
- InChI Key: OLWJHPQZDSZAGW-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2C=C(C=C(C=2)O)F)C=1)(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 421
- XLogP3: 2.4
- Topological Polar Surface Area: 66
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320125-5 g |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%; . |
1261972-69-3 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB320125-5g |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%; . |
1261972-69-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol Suppliers
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
Introduction to 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (CAS No. 1261972-69-3)
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1261972-69-3, represents a unique molecular structure that combines a fluorophenol moiety with a N,N-dimethylsulfamoylphenyl group. Such a combination has been explored for its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
The structural features of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol make it an intriguing candidate for further investigation. The presence of a fluorine atom at the 3-position of the phenol ring enhances the compound's electronic properties, which can influence its binding affinity and metabolic stability. Additionally, the N,N-dimethylsulfamoyl group introduces a polar moiety that can improve solubility and interactions with biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The use of fluorine in drug design has been extensively studied, with numerous examples demonstrating its ability to modulate pharmacokinetic properties. For instance, fluorinated analogs of existing drugs have shown improved efficacy and reduced side effects in clinical trials. The compound 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is no exception and holds promise as a lead compound for further optimization.
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluorine atom typically requires specialized synthetic methodologies, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the N,N-dimethylsulfamoyl group necessitates precise control over reaction conditions to avoid unwanted side products.
One of the key challenges in working with this compound is its potential reactivity due to the presence of both electron-withdrawing and electron-donating groups on the aromatic ring. This can influence its behavior in various chemical environments, making it essential to conduct thorough characterization studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of the compound.
The pharmacological properties of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol have been explored in several preclinical studies. These investigations have focused on its potential as an inhibitor of specific enzymes or receptors involved in various disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are known targets in cancer therapy. Additionally, its interaction with other biological targets has been investigated for applications in neurological disorders and inflammation.
The development of novel therapeutic agents often involves iterative optimization based on structural modifications and biological evaluations. The compound 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol serves as a valuable scaffold for generating derivatives with enhanced potency and selectivity. By systematically altering functional groups or introducing new moieties, researchers can fine-tune the pharmacological profile to meet specific therapeutic needs.
In conclusion, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (CAS No. 1261972-69-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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